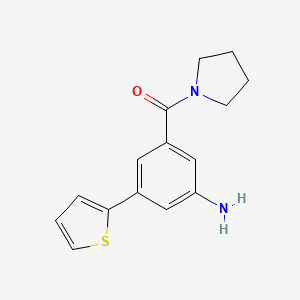
(3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C16H16N2S
- Molecular Weight : 284.37 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inflammatory Response Modulation :
- Cell Adhesion and Migration :
- Signal Transduction Pathways :
Biological Activity Overview
Study on Inflammatory Response
A study evaluated the effects of this compound on human endothelial cells. The results demonstrated significant upregulation of inflammatory cytokines after treatment with the compound. The findings suggest its potential utility in understanding inflammatory diseases and developing therapeutic strategies.
Antibacterial Activity
While specific antibacterial activity against various strains was not extensively documented for this compound alone, related pyrrolidine derivatives have shown promising antibacterial properties. For instance, studies on similar compounds indicated that modifications to the pyrrolidine structure could enhance antibacterial efficacy against resistant strains .
Research Findings
Recent investigations into pyrrolidine derivatives have revealed that structural modifications can lead to enhanced biological activities. For example, compounds with halogen substitutions exhibited higher antibacterial activity compared to their non-substituted counterparts . This insight suggests that further exploration into the structural variations of this compound could yield derivatives with improved pharmacological profiles.
Propriétés
IUPAC Name |
(3-amino-5-thiophen-2-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c16-13-9-11(14-4-3-7-19-14)8-12(10-13)15(18)17-5-1-2-6-17/h3-4,7-10H,1-2,5-6,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGADOWZHVVMPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














